[2-[(E)-hex-2-enyl]cyclopentyl] acetate
Description
Properties
IUPAC Name |
[2-[(E)-hex-2-enyl]cyclopentyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-8-12-9-7-10-13(12)15-11(2)14/h5-6,12-13H,3-4,7-10H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDJGLBVHJXIOG-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC1CCCC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CC1CCCC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149982-46-7 | |
| Record name | Cyclopentanol, 2-(2-hexen-1-yl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanol, 2-(2-hexen-1-yl)-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(E)-hex-2-enyl]cyclopentyl] acetate typically involves the esterification of [2-[(E)-hex-2-enyl]cyclopentanol] with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-[(E)-hex-2-enyl]cyclopentyl] acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Overview
[2-[(E)-hex-2-enyl]cyclopentyl] acetate is an organic compound classified as an ester. Its unique structure, featuring a cyclopentyl ring and a hex-2-enyl group, makes it a subject of interest in various fields, including chemistry, biology, and industry. This article explores its scientific research applications, synthesizing findings from diverse sources.
Chemistry
- Model Compound : It serves as a model compound for studying esterification and hydrolysis reactions, contributing to the understanding of reaction mechanisms in organic chemistry.
- Synthesis of Complex Molecules : The compound is utilized in synthesizing more complex organic molecules, enhancing its relevance in synthetic organic chemistry.
Biology
- Bioactive Potential : Research indicates that this compound may possess bioactive properties, making it a candidate for drug development. Its structural characteristics allow it to interact with various biological targets.
Medicine
- Therapeutic Properties : Investigations into the compound's anti-inflammatory and antimicrobial activities show promise for potential therapeutic applications. Its mechanism involves hydrolysis leading to the release of active components that can interact with biological systems.
Industry
- Flavor and Fragrance : The pleasant aroma of this compound makes it valuable in the formulation of fragrances and flavors for perfumes and food products. Its unique scent profile differentiates it from simpler esters like ethyl acetate.
Case Studies
- Esterification Studies : Research utilizing this compound has provided insights into reaction kinetics and mechanisms involved in esterification processes.
- Biological Activity Assessments : Studies have investigated its antimicrobial properties, demonstrating effectiveness against specific bacterial strains, suggesting its potential use in pharmaceutical formulations.
- Industrial Applications : Case studies highlight its role in developing sustainable fragrance compounds, showcasing its utility in eco-friendly product formulations.
Mechanism of Action
The mechanism of action of [2-[(E)-hex-2-enyl]cyclopentyl] acetate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active alcohol and acetic acid, which can then interact with enzymes and receptors. The hex-2-enyl group and cyclopentyl ring contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereoisomers
a. trans-2-Hexenyl Acetate ([(E)-Hex-2-enyl] Acetate)
- Structure : Linear ester lacking the cyclopentyl ring.
- Key Properties: Boiling Point: 165.5°C at 760 mmHg Density: 0.9 g/cm³ Flash Point: 58.3°C Odor Profile: Fresh, green, fruity notes .
- Comparison: The absence of the cyclopentyl group reduces molecular rigidity, lowering boiling point compared to [2-[(E)-hex-2-enyl]cyclopentyl] acetate. The linear structure enhances volatility, making it more suitable for top-note fragrances .
b. (Z)-Hex-2-enyl Acetate
- Structure : Z-isomer of the hex-2-enyl chain.
- Key Properties :
- Comparison : The Z-configuration alters molecular geometry, leading to distinct olfactory characteristics. The E-isomer (target compound) may exhibit a milder, sweeter profile due to reduced steric hindrance .
c. 2-Hexylcyclopent-2-enyl Acetate
- Structure : Cyclopentenyl ring with a hexyl substituent and acetate group.
- Key Properties :
- Comparison : The cyclopentenyl ring introduces a double bond, reducing ring strain but increasing reactivity. The hexyl chain (vs. hexenyl) lacks unsaturation, decreasing volatility and altering odor intensity .
Functional Group Analogs
a. Methyl (3-Oxo-2-[(2Z)-2-Pentenyl]cyclopentyl) Acetate
- Structure : Cyclopentyl ring with a ketone (3-oxo) and Z-pentenyl chain.
- Key Properties: Odor Correlation: Associated with floral and fruity notes in tea aromas .
- Comparison : The ketone group enhances polarity, increasing solubility in polar solvents. The shorter pentenyl chain (vs. hexenyl) reduces hydrophobic interactions, affecting longevity in fragrance applications .
b. Cyclopentyl Acetate
- Structure : Simple cyclopentyl ester without substituents.
- Key Properties :
- Comparison : The lack of a hexenyl substituent simplifies the structure, resulting in lower molecular weight (142.20 g/mol) and higher volatility. This compound serves as a baseline for estimating properties of substituted cyclopentyl esters .
Physicochemical Property Comparison
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Odor Profile |
|---|---|---|---|---|
| This compound | C₁₃H₂₂O₂ | ~195–210 (est.) | ~0.95 (est.) | Woody, fruity, mild green |
| trans-2-Hexenyl acetate | C₈H₁₄O₂ | 165.5 | 0.9 | Fresh, green |
| 2-Hexylcyclopent-2-enyl acetate | C₁₃H₂₂O₂ | ~200–215 (est.) | ~0.93 | Earthy, less volatile |
| Cyclopentyl acetate | C₇H₁₂O₂ | ~150–160 | 0.98 | Sweet, ethereal |
Estimations based on group contribution methods (e.g., Ruzicka–Domalski) for substituted cyclopentyl derivatives .
Biological Activity
[2-[(E)-hex-2-enyl]cyclopentyl] acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological effects can provide insights into its applications in medicine and industry.
Chemical Structure and Properties
The compound is characterized by a cyclopentyl group attached to an acetate moiety, with a hex-2-enyl substituent. This structural configuration may influence its interaction with biological systems, impacting its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It has been shown to reduce reactive oxygen species (ROS) production and modulate antioxidant enzymes such as superoxide dismutase and catalase .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It affects the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby potentially reducing inflammation .
- Antiproliferative Properties : The compound has demonstrated antiproliferative effects on various cancer cell lines. It induces apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators like cyclin D1 .
- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties in animal models, indicating its potential use in pain management therapies .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the effects of related compounds, providing insights that may be applicable to this compound:
- Study on Antioxidant Properties : A study demonstrated that similar compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
- Research on Anti-inflammatory Effects : In a model of acute inflammation, compounds with similar structures were shown to significantly lower inflammatory markers, supporting the hypothesis that this compound may have comparable effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing [2-[(E)-hex-2-enyl]cyclopentyl] acetate with high stereochemical purity?
- Methodological Answer : Transesterification using strong acidic cation-exchange resin catalysts (e.g., QRE-01) at 50°C and a molar ratio of 3:1 (methanol to cyclopentyl acetate) achieves ~55% conversion . To ensure (E)-configuration, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. Post-synthesis purification via distillation (boiling point: 165–166°C for analogous esters) isolates the product . Structural confirmation requires NMR and GC-MS analysis (see Q2).
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and acetate methyl groups (δ 2.0–2.1 ppm). The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans alkenes) in the hex-2-enyl moiety .
- GC-MS : Chiral stationary phases (e.g., γ-terpinene columns) resolve stereoisomers, with retention indices (e.g., 1079 for trans-2-hexenyl acetate) aiding identification .
Advanced Research Questions
Q. What thermodynamic parameters influence the equilibrium conversion in the synthesis of this compound via transesterification?
- Methodological Answer :
- Group Contribution Methods : Estimate enthalpy (ΔH) and entropy (ΔS) for liquid-phase reactions. For cyclopentyl acetate synthesis, ΔH = -15.2 kJ/mol (exothermic) and equilibrium constants (K) decrease with temperature .
- Optimal Conditions : Temperatures of 323.15–343.15 K and methanol:cyclopentyl acetate molar ratios of 3:1–4:1 maximize equilibrium conversions (~55%) .
Q. How can contradictions between experimental and theoretical yields in the synthesis of this compound be resolved?
- Methodological Answer : Discrepancies arise from:
- Side Reactions : Hydrolysis of cyclopentyl acetate under humid conditions reduces yields. Use anhydrous solvents and molecular sieves .
- Catalyst Deactivation : Regenerate QRE-01 resin catalysts via acid washing to restore activity .
- Statistical Analysis : Apply error propagation models (e.g., ±5% conversion deviations) to identify critical variables like space velocity (2.0 h⁻¹) .
Q. What molecular mechanisms underlie the bioactivity of this compound in plant-pathogen systems?
- Methodological Answer :
- Gene Regulation : Similar esters upregulate defense genes (e.g., phenylpropanoid biosynthesis) in Coffea arabica, reducing nematode gall formation by 60–70% .
- Direct Inhibition : Volatile organic compounds disrupt nematode chemoreception. Transcriptomic studies on treated plants reveal elevated oxalic acid synthesis pathways .
Q. How does stereochemical configuration impact the physicochemical properties and reactivity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
